Trimethyl(octadecyl)silane

Description

Definitional Framework and Structural Characteristics of Trimethyl(octadecyl)silane

This compound, also known as octadecyltrimethylsilane, is classified as an organic molecular entity and a member of the trialkylsilane family. nih.govwikipedia.org Its chemical identity is precisely defined by its molecular formula, C21H46Si, and a molecular weight of approximately 326.7 g/mol . nih.gov

Molecular Architecture and Stability of Si-C Bonds

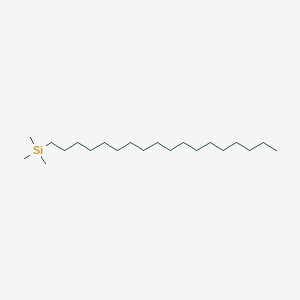

The molecular architecture of this compound consists of a central silicon atom covalently bonded to three methyl (-CH3) groups and a long, straight-chain octadecyl group (-(CH2)17CH3). This structure results in a molecule with a small, sterically compact trimethylsilyl (B98337) head group and a long, non-polar hydrocarbon tail.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C21H46Si nih.gov |

| Molecular Weight | 326.7 g/mol nih.gov |

| Synonyms | octadecyltrimethylsilane, Silane (B1218182), trimethyloctadecyl- nih.gov |

Differentiation from Hydrolyzable Alkoxysilanes and Chlorosilanes (e.g., Octadecyltrimethoxysilane)

A critical distinction in organosilane chemistry is between non-hydrolyzable silanes like this compound and hydrolyzable silanes, such as alkoxysilanes and chlorosilanes. encyclopedia.pubresearchgate.net A prominent example of a hydrolyzable counterpart is Octadecyltrimethoxysilane (OTMS). wikipedia.org

The primary difference lies in the groups attached to the silicon atom. In this compound, the silicon is bonded exclusively to carbon atoms (three methyls and one octadecyl chain). In contrast, OTMS has three methoxy (B1213986) groups (-OCH3) attached to the silicon atom, alongside the octadecyl chain. wikipedia.orgsigmaaldrich.com These methoxy groups are hydrolyzable, meaning they can react with water to form silanol (B1196071) groups (-Si-OH). gelest.comgelest.com

This reactivity is fundamental to how hydrolyzable silanes function as coupling agents or for surface modification. The process typically involves four steps:

Hydrolysis: The alkoxy groups react with water to form reactive silanol groups. gelest.com

Condensation: These silanol groups can condense with each other to form oligomeric structures with Si-O-Si linkages. gelest.com

Hydrogen Bonding: The oligomers or monomeric silanols hydrogen-bond with hydroxyl groups on an inorganic substrate surface. gelest.com

Covalent Bonding: Upon drying or curing, stable covalent Si-O-Substrate bonds are formed, grafting the molecule to the surface. gelest.com

This compound lacks these hydrolyzable groups and therefore cannot form covalent bonds with surfaces through this mechanism. Its interaction with surfaces is primarily governed by weaker van der Waals forces and hydrophobic interactions, making it suitable for creating physisorbed, rather than chemisorbed, layers.

Table 2: Comparison of this compound and Octadecyltrimethoxysilane

| Feature | This compound | Octadecyltrimethoxysilane (OTMS) |

|---|---|---|

| Chemical Class | Non-hydrolyzable Alkylsilane | Hydrolyzable Alkoxysilane wikipedia.org |

| Functional Groups on Si | 3 Methyl (-CH3), 1 Octadecyl (-C18H37) nih.gov | 3 Methoxy (-OCH3), 1 Octadecyl (-C18H37) wikipedia.orgsigmaaldrich.com |

| Reactivity with Water | Stable, non-reactive | Hydrolyzes to form silanols (-Si-OH) wikipedia.org |

| Bonding to Substrates | Physisorption (hydrophobic interactions) | Chemisorption (covalent Si-O-Substrate bonds) sigmaaldrich.com |

| Primary Application | Stationary phase in chromatography, non-covalent surface modification | Covalently bonded self-assembled monolayers (SAMs), hydrophobic coatings wikipedia.orgscbt.com |

Historical Context of Organosilane Development in Academic Pursuits Relevant to Stable Alkylsilanes

The field of organosilicon chemistry, which provides the foundation for compounds like this compound, has its roots in the 19th century. A pivotal moment was the synthesis of the first compound with a silicon-carbon bond, tetraethylsilane, by Charles Fiedler and James Crafts. smolecule.com However, significant academic and industrial interest in organosilanes surged in the mid-20th century. Foundational research published in the 1950s detailed the synthesis and properties of various alkylsilanes, paving the way for more complex derivatives. acs.org

The development of stable alkylsilanes was driven by the pursuit of materials with tailored surface properties, particularly for applications requiring chemical inertness and hydrophobicity. The synthesis of long-chain alkylsilanes, including the octadecyl variant, was a logical progression, building upon established methods of reacting alkylating agents with silicon-containing precursors. organic-chemistry.org The unique stability of the Si-C bond in these compounds made them ideal candidates for creating robust, non-polar interfaces, leading to their prominent role in the development of reversed-phase chromatography.

Scope and Significance of Academic Research on this compound in Contemporary Science

In modern scientific research, this compound and the closely related octadecylsilane-modified surfaces are indispensable tools, primarily in analytical chemistry and materials science.

The most widespread application is in high-performance liquid chromatography (HPLC). Silica (B1680970) particles chemically modified with octadecylsilane (B103800) (often referred to as ODS or C18) are the most widely used stationary phase for reversed-phase chromatography. chromatographyonline.com In this technique, the long, non-polar octadecyl chains create a hydrophobic stationary phase. Separation of analytes is achieved based on their differential partitioning between this non-polar stationary phase and a polar mobile phase.

Furthermore, this compound is utilized in fundamental research to create well-defined hydrophobic surfaces. These surfaces serve as model systems for studying interfacial phenomena, including wetting, adhesion, and the self-assembly of molecules. chromatographyonline.com Research using techniques like dual polarization interferometry has been conducted on alkyl-modified surfaces to gain deeper insights into the behavior of these layers in different solvent environments, which is crucial for understanding and improving chromatographic separations and designing surfaces resistant to phase collapse. chromatographyonline.com While hydrolyzable silanes like OTMS are used to create robust self-assembled monolayers (SAMs), the non-covalent nature of this compound layers is also exploited in studies where reversible modification or different interfacial dynamics are of interest.

Properties

Molecular Formula |

C21H46Si |

|---|---|

Molecular Weight |

326.7 g/mol |

IUPAC Name |

trimethyl(octadecyl)silane |

InChI |

InChI=1S/C21H46Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4/h5-21H2,1-4H3 |

InChI Key |

AXJAWMUPFHKOHY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Advanced Synthetic Routes to Trimethyl(octadecyl)silane

The synthesis of this compound, an organosilane featuring a stable covalent bond between a silicon atom and a long alkyl chain, is accomplished through several key methodologies. These routes are primarily designed to achieve the direct formation of the robust silicon-carbon (Si-C) bond, a cornerstone of organosilicon chemistry.

Grignard Reaction-Based Synthesis for Direct Si-C Bond Formation

The Grignard reaction is a foundational and widely utilized method for creating silicon-carbon bonds. illinois.edunih.gov This process involves the reaction of an organometallic carbon nucleophile with a suitable silane (B1218182) precursor. For the synthesis of this compound, the primary reactants are an octadecylmagnesium halide (the Grignard reagent) and a trimethylsilyl (B98337) halide, most commonly chlorotrimethylsilane (B32843).

The Grignard reagent, octadecylmagnesium chloride or bromide, is prepared by reacting the corresponding octadecyl halide with magnesium metal. pku.edu.cn A crucial aspect of this preparation is the use of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents readily react with water. pku.edu.cnsrmist.edu.in Once formed, the Grignard reagent is reacted with chlorotrimethylsilane. The nucleophilic octadecyl group attacks the electrophilic silicon center, displacing the chloride ion and forming the desired this compound and a magnesium halide salt. nih.gov

The general reaction is as follows: CH₃(CH₂)₁₇-MgX + (CH₃)₃SiCl → CH₃(CH₂)₁₇-Si(CH₃)₃ + MgXCl (where X = Cl or Br)

This method's versatility has been recognized since the early days of organosilane chemistry, pioneered by researchers like F. Stanley Kipping. illinois.eduresearchgate.net While effective, the process can sometimes be supplanted by more selective modern techniques. illinois.edu

Alternative Alkylation and Hydrosilylation Approaches Resulting in Stable Si-C Linkages

Beyond the traditional Grignard approach, other significant methods for forging the Si-C bond include direct alkylation with other organometallics and hydrosilylation.

Direct Alkylation: This strategy involves reacting chlorotrimethylsilane with an alternative organometallic reagent, such as octadecyllithium. nih.gov This approach follows a similar nucleophilic substitution mechanism as the Grignard reaction. Another variation involves reversing the polarity of the reactants, where a nucleophilic silicon species, such as a trimethylsilyllithium, is reacted with an electrophilic carbon source like an octadecyl halide. uchile.cl This "swapped polarity" can be advantageous in cases where the traditional Grignard route proves inefficient. uchile.cl

Hydrosilylation: This powerful and highly atom-economical method involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. researchgate.net For the synthesis of this compound, the reaction occurs between trimethylsilane (B1584522) ((CH₃)₃SiH) and 1-octadecene (B91540) (CH₂=CH(CH₂)₁₅CH₃). The reaction requires a catalyst, typically one based on platinum-group metals. researchgate.net However, recent advances have identified efficient catalysts based on more earth-abundant metals like nickel. wikipedia.org The process is highly efficient and selective, typically yielding the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the alkene, resulting in a linear alkyl chain attached to the silyl (B83357) group. wikipedia.org

CH₂=CH(CH₂)₁₅CH₃ + H-Si(CH₃)₃ --(Catalyst)--> CH₃(CH₂)₁₇-Si(CH₃)₃

This method is often preferred in modern industrial applications due to its high selectivity and efficiency, which avoids the generation of stoichiometric salt by-products seen in Grignard synthesis. illinois.edu

Optimization of Reaction Conditions for Purity and Yield in Research Synthesis

Achieving high purity and yield is a primary goal in the synthesis of this compound. Optimization involves the careful selection of solvents, catalysts, temperature, and reactant ratios.

For Grignard reactions , the choice of solvent is critical. While diethyl ether is common, the use of cyclic ethers like tetrahydrofuran (THF) or high-boiling hydrocarbon solvents can improve yields, particularly for long-chain alkylsilanes. srmist.edu.in The kinetics of the reaction can also be influenced by the presence of by-products; for instance, alkoxymagnesium halides formed during the reaction can complex with the Grignard reagent and alter its nucleophilicity and the reaction rate. u-tokyo.ac.jp

For hydrosilylation , catalyst selection is paramount. While platinum-based catalysts are traditional, modern well-defined nickel pincer complexes have demonstrated high activity and chemoselectivity for the anti-Markovnikov hydrosilylation of alkenes like 1-octadecene, leading to high yields. wikipedia.org Thermally induced radical hydrosilylation using initiators is another pathway that can be optimized for specific applications, such as functionalizing silica (B1680970) surfaces. psu.edu

The table below summarizes key parameters influencing the synthesis of this compound and related long-chain alkylsilanes.

| Synthesis Method | Parameter | Effect on Purity and Yield |

| Grignard Reaction | Solvent | Cyclic ethers (e.g., THF) can improve reagent stability and yield compared to diethyl ether. srmist.edu.in |

| Reactant Ratio | Controlling the stoichiometry (e.g., ratio of Grignard reagent to halosilane) is key to preventing multiple substitutions and maximizing the desired mono-alkylated product. nih.gov | |

| Temperature | Reaction temperature must be controlled to manage the exothermic nature of the reaction and prevent side reactions. uchile.cl | |

| Hydrosilylation | Catalyst | Platinum-group catalysts are highly effective. researchgate.net Earth-abundant metal catalysts (e.g., Nickel complexes) offer high selectivity and turnover numbers. wikipedia.org |

| Reaction Time | Sufficient reaction time is needed for high conversion, but prolonged times can lead to side reactions like alkene isomerization. | |

| Temperature | Mild reaction temperatures are often sufficient, especially with highly active catalysts, which improves energy efficiency and selectivity. |

Investigation of Post-Synthetic Modification Pathways on the Alkyl Chain (excluding Si-C reactivity)

Once this compound is synthesized, the long, saturated C18 alkyl chain presents a target for further chemical transformation. These modifications aim to introduce new functional groups onto the hydrocarbon tail without cleaving the robust Si-C bond. The inert nature of alkane C-H bonds makes this a significant chemical challenge. illinois.edunih.gov

One potential pathway is free-radical halogenation . This classic reaction, typically initiated by UV light, can substitute a hydrogen atom on an alkane chain with a halogen (e.g., chlorine or bromine). wur.nl For a long chain like octadecyl, this reaction would likely produce a statistical mixture of isomers, with substitution occurring along the chain. wur.nl While not highly selective, it represents a direct method for introducing a reactive handle (the halogen) for subsequent nucleophilic substitution reactions.

A more advanced and selective approach involves catalytic C-H activation/functionalization . This field of research focuses on using transition metal complexes to selectively target and activate specific C-H bonds. nih.govnih.gov Significant progress has been made in the regioselective functionalization of terminal methyl groups in linear alkanes. asm.org For example, rhodium complexes have been shown to catalyze the carbonylation of the terminal methyl group of alkanes to produce aldehydes. asm.org Other systems using catalysts based on iridium or rhenium can achieve terminal borylation. illinois.edu Biocatalytic methods, using enzymes like alkane monooxygenases (e.g., AlkB), are also known for their high selectivity in hydroxylating the terminal methyl group of long-chain alkanes.

Applying these advanced catalytic methods to this compound could potentially yield terminally-functionalized derivatives, such as ω-hydroxy, ω-carboxy, or ω-amino-octadecyltrimethylsilanes. However, these reactions are complex and require careful catalyst design to achieve high selectivity and avoid side reactions or catalyst deactivation. illinois.edu

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound can be evaluated and improved through the lens of green chemistry, which aims to design chemical processes that are more sustainable and environmentally benign.

A key principle is the use of catalysis over stoichiometric reagents. The hydrosilylation route is inherently greener than the Grignard synthesis for this reason. Hydrosilylation is an addition reaction with high atom economy, meaning most of the atoms from the reactants are incorporated into the final product, generating minimal waste. In contrast, the Grignard reaction produces a stoichiometric amount of magnesium salt by-product. illinois.edunih.gov

The development of catalysts from earth-abundant metals is another green objective. The use of cobalt- or nickel-based catalysts for hydrosilylation instead of precious metals like platinum aligns with this principle. wikipedia.orgasm.org Recent research has demonstrated efficient cobalt-catalyzed systems that operate under mild conditions (room temperature) and use alcohols as green solvents . asm.org

Energy efficiency is also a core tenet. Catalytic routes that proceed at lower temperatures reduce energy consumption. Furthermore, exploring solvent-free reaction conditions is a major goal. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, represents a powerful green approach for the direct synthesis of alkoxysilanes and could be applicable to related compounds, eliminating the need for bulk solvents. Similarly, solid-state polymerization processes have been developed for related organosilanes to avoid the use of large quantities of volatile organic compounds.

The application of these principles—catalysis, use of renewable or abundant materials, energy efficiency, and waste reduction—offers a clear path toward more sustainable production methods for this compound.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the definitive structural assignment of trimethyl(octadecyl)silane. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals confirm the presence of both the trimethylsilyl (B98337) group and the long octadecyl chain. The protons of the nine equivalent methyl groups attached to the silicon atom typically appear as a sharp singlet at a chemical shift of approximately 0.24 ppm. rsc.org The various methylene (B1212753) groups of the octadecyl chain produce a complex multiplet in the region of 1.29-1.53 ppm, while the terminal methyl group of the octadecyl chain appears as a triplet around 0.88 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. nih.gov Key signals include those for the trimethylsilyl methyl carbons and the distinct carbons of the octadecyl chain. nih.govnih.gov The chemical shifts for the octadecyl chain carbons are observed over a range, with the terminal methyl carbon appearing at a distinct upfield position. rsc.org Solid-state ¹³C NMR studies have shown that the octadecyl chains can adopt a largely extended all-trans conformation on silica (B1680970) surfaces. nih.gov

²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly valuable for characterizing the silicon environment in organosilane compounds. researchgate.net For this compound, a single resonance is expected, confirming the presence of a single type of silicon atom. This technique is also instrumental in studying the reactions and bonding of the silane (B1218182) group to surfaces. open.ac.uk

| Nucleus | Typical Chemical Shift (ppm) | Signal Assignment |

| ¹H | ~0.24 | (CH₃)₃Si- |

| ¹H | ~0.88 | -CH₂CH ₃ |

| ¹H | ~1.29-1.53 | - (CH₂)₁₆- |

| ¹³C | Varies | (CH₃)₃Si- and Octadecyl Chain Carbons |

| ²⁹Si | Varies | (CH₃)₃Si - |

Data compiled from representative spectra and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and fragmentation pattern of this compound. nih.govnih.gov When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing the purity of the compound and identifying any volatile impurities. nih.govthescipub.comresearchgate.net

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. nih.gov Characteristic fragment ions resulting from the cleavage of the silicon-carbon and carbon-carbon bonds provide further structural confirmation. Common fragments include those corresponding to the loss of a methyl group and various fragments from the octadecyl chain. GC-MS analysis allows for the separation of this compound from other components in a mixture before mass analysis, enabling the detection and identification of trace impurities. thescipub.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Bond Confirmation and Conformation Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the chemical bonds and conformational structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. researchgate.net Key vibrational modes include the Si-C stretching vibrations of the trimethylsilyl group, typically observed around 840 cm⁻¹ and 756 cm⁻¹. researchgate.net The deformation vibrations of the Si-(CH₃)₃ group appear near 1250 cm⁻¹. researchgate.net Additionally, the various C-H stretching and bending vibrations of the long alkyl chain are prominent in the spectrum. wiley.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Si-C Stretch | ~840, ~756 | IR |

| Si-(CH₃)₃ Deformation | ~1250 | IR |

| C-H Stretch (Alkyl) | ~2850-2960 | IR, Raman |

| C-H Bend (Alkyl) | ~1375, ~1465 | IR, Raman |

Data is representative and can vary based on the physical state of the sample and experimental conditions.

Chromatographic Purity Assessment and Trace Impurity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for assessing the purity of this compound and quantifying any impurities. scispace.comrroij.com Reversed-phase HPLC, often utilizing columns with octadecylsilane-bonded stationary phases (ODS or C18), is a standard method for separating non-polar compounds like this compound. analab.com.twresearchgate.net

In a typical reversed-phase HPLC analysis, a non-polar stationary phase is used with a polar mobile phase. The retention time of this compound is a key parameter for its identification and quantification. The presence of other peaks in the chromatogram indicates impurities, which can be identified by comparing their retention times with those of known standards or by collecting fractions for further analysis by other techniques like MS. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. GC is also highly effective for separating and analyzing volatile impurities that may be present. nist.gov

Thermal Analysis for Understanding Molecular Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to investigate the thermal stability of this compound. etamu.eduopenaccessjournals.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu

A TGA thermogram of this compound will show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. This decomposition temperature is a critical parameter for determining the upper-temperature limit at which the material can be used without degradation. The TGA curve can also reveal the presence of volatile impurities if mass loss is observed at temperatures below the main decomposition onset. In some cases, TGA of silane-modified materials can show the degradation of the silane groups, which may leave behind an inorganic residue like silica. researchgate.net This analysis provides crucial information about the material's stability under thermal stress. openaccessjournals.comgelest.com

Research in Surface Science and Materials Modification

Role in Fabricating Stable Organic Layers without Siloxane Network Formation

A key feature of organosilanes is their ability to form robust layers on various substrates. The functionality of the silane (B1218182) (the number of hydrolyzable groups attached to the silicon atom) dictates the structure of this layer. Trimethyl(octadecyl)silane is a monofunctional silane, as it possesses only one reactive group that can be hydrolyzed and subsequently react with a surface.

This monofunctionality is crucial because it prevents the formation of a cross-linked, three-dimensional siloxane (Si-O-Si) network. D- and trifunctional silanes can polymerize with each other, creating a rigid polymeric layer. In contrast, this compound can only form a single bond with the substrate or another silane molecule. This results in the formation of a self-assembled monolayer (SAM). smolecule.com

These monolayers are stable due to the covalent bond with the substrate (if formed) and the strong van der Waals forces between the long, interdigitated octadecyl chains. tue.nl The resulting organic layer is therefore stable and highly organized but lacks the rigid, polymeric structure of layers formed from multifunctional silanes. This characteristic is advantageous in applications where a flexible, well-defined monolayer is desired over a thicker, potentially brittle polysiloxane network.

Studies on Interactions with Various Substrate Materials and Interfacial Phenomena

The interaction of this compound with different materials is fundamental to its function as a surface modifier. It can adsorb onto a wide array of surfaces, altering their energy and behavior in multiphase systems.

This compound can be adsorbed onto both inorganic and organic surfaces through several mechanisms. The specific mechanism depends on the chemical nature of the substrate.

Inorganic Surfaces (e.g., Silica (B1680970), Metal Oxides) : On hydroxylated inorganic surfaces like silica, glass, and metal oxides (e.g., Al₂O₃, TiO₂), the primary adsorption mechanism is chemisorption. researchgate.netgelest.com This involves the hydrolysis of the silane's reactive group, followed by a condensation reaction with the surface hydroxyl (-OH) groups, forming a stable, covalent Si-O-Substrate bond. researchgate.net Even on less reactive metal surfaces, silanes can be effective. gelest.com For surfaces that form stable oxides, the mechanism is similar to that on silica. gelest.com

Organic Surfaces (e.g., Polymers, Lignocellulose) : On organic surfaces, which may lack hydroxyl groups for covalent bonding, the adsorption is typically governed by physisorption. This includes weaker interactions such as:

Van der Waals Forces : The long octadecyl chain allows for significant van der Waals interactions with the surface of organic polymers.

Hydrogen Bonding : In some cases, such as with lignocellulose which is rich in hydroxyl groups, hydrogen bonds can form between the substrate and the silane's head group, providing a mechanism for self-healing coatings. researchgate.net

Interdiffusion : When blended with a polymer, the silane can interdiffuse and become entangled within the polymer chains at the surface, physically anchoring it in place.

Studies using techniques like quartz crystal microbalance (QCM) have been employed to analyze the adsorption behavior of silanes on various functionalized surfaces, confirming that adsorption kinetics depend on factors like surface hydrophobicity and roughness. researchgate.net

| Substrate Type | Primary Adsorption Mechanism | Interaction Details |

| **Inorganic (e.g., Silica, TiO₂) ** | Chemisorption | Formation of covalent Si-O-Substrate bonds with surface hydroxyl groups. researchgate.netgelest.com |

| Organic (e.g., Polymers) | Physisorption | Van der Waals forces, interdiffusion, and entanglement of alkyl chains with polymer matrix. mdpi.com |

| Hydroxylated Organic (e.g., Lignocellulose) | Hydrogen Bonding | Formation of reversible hydrogen bonds between surface -OH groups and the silane. researchgate.net |

By adsorbing at interfaces, this compound effectively alters the energetic landscape. The surface energy of a solid or the interfacial tension between two phases is a measure of the excess energy at that interface. thermopedia.com

Surface Energy Reduction : High-energy surfaces, such as clean metal oxides or glass, are hydrophilic. When this compound forms a monolayer on such a surface, it replaces the high-energy inorganic substrate with a low-energy surface composed of closely packed methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups from the octadecyl chains. This significantly reduces the surface energy, which is the primary reason for the observed shift from hydrophilic to hydrophobic character. mdpi.commdpi.com

Interfacial Tension Modulation : In multiphase systems, such as an oil-water or solid-liquid system, this compound acts as a surfactant or coupling agent. When positioned at the interface, the hydrophilic silane head can interact with a polar phase while the hydrophobic octadecyl tail orients into a non-polar phase. This molecular arrangement reduces the energetic penalty of the interface, thereby lowering the interfacial tension. thermopedia.com For liquid-liquid or liquid-gas interfaces, the interfacial tension is equivalent to the interfacial energy. dataphysics-instruments.com This property is crucial in applications like creating stable emulsions or improving the compatibility and dispersion of inorganic fillers within a polymer matrix. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Studies of Trimethyl(octadecyl)silane's Electronic Structure and Intrinsic Reactivity

Quantum mechanical (QM) methods are employed to understand the fundamental electronic structure of molecules, which in turn governs their reactivity. dtic.milcharm-eu.eu For this compound, QM calculations can elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and its potential for interaction with other chemical species.

Research combining laser flash photolysis and quantum mechanical calculations has been used to study the reactivity of silyl (B83357) radicals derived from silanes. researchgate.net These studies provide insights into addition and hydrogen abstraction rate constants. researchgate.net For instance, the reactivity of silyl radicals with alkenes can be explained by a combination of polar and enthalpy effects. researchgate.net While not specific to this compound, this type of research provides a framework for understanding its potential reactivity.

The intrinsic reactivity of silane (B1218182) compounds is a key factor in their application. For example, in the context of modifying silica (B1680970) surfaces for chromatography, the reactivity of silane groups with surface silanols is crucial. tue.nl QM studies can model these reactions, predicting their feasibility and the stability of the resulting bonds. Furthermore, understanding the electronic structure helps in predicting how the molecule will interact with different chemical environments, which is essential for its use in various applications.

The table below summarizes key computed properties for this compound, which are often derived from or used in QM studies.

| Property | Value | Reference |

| Molecular Weight | 326.7 g/mol | nih.gov |

| Heavy Atom Count | 22 | nih.gov |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| Complexity | 204 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular Modeling of Intermolecular Interactions and Crystalline/Amorphous Packing

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are instrumental in studying the collective behavior of this compound molecules. These simulations can model how individual molecules interact with each other and with surfaces, providing a picture of both their crystalline and amorphous arrangements.

Intermolecular Interactions: The behavior of this compound is largely governed by non-covalent interactions, such as van der Waals forces. scribd.com In the context of self-assembled monolayers (SAMs), these interactions dictate the packing density and orientation of the alkyl chains. gelest.com For instance, on silica surfaces, trimethylsilyl (B98337) groups can interact with the surface through van der Waals and other dispersive forces. tue.nltue.nl First-principles molecular dynamics calculations have been used to study intermolecular interactions in crystalline silane-hydrogen complexes under high pressure, revealing how pressure can enhance donor-acceptor interactions between molecules. aps.orgresearchgate.net

Crystalline and Amorphous Packing: Solids can exist in either highly ordered crystalline forms or disordered amorphous structures. libretexts.org Crystalline solids exhibit regular, repeating three-dimensional arrays of their components, while amorphous solids lack this long-range order. libretexts.orgmcpolymers.com Alkylsilanes, including this compound, can form both crystalline and amorphous structures, particularly when assembled on surfaces. acs.orgictp.it

Crystalline Packing: Well-ordered, crystalline self-assembled monolayers of alkylsilanes can be formed on substrates like Si/SiO2. acs.org These crystalline SAMs exhibit well-packed structures and a high degree of smoothness. acs.org The formation of such ordered structures is influenced by the interactions between the long alkyl chains.

Amorphous Packing: In contrast, on amorphous substrates like amorphous silica, the packing of alkylsilane monolayers can be more disordered. researchgate.net The roughness of the underlying substrate plays a significant role in the resulting structure of the monolayer. researchgate.net Some polymers can exhibit both crystalline and amorphous regions simultaneously, and the degree of crystallinity can vary. mcpolymers.com

The transition between crystalline and amorphous states is also a subject of study. For example, some materials can undergo a single-crystal-to-amorphous-to-single-crystal polymorphic transformation. acs.org

Predictive Simulations of Chromatographic Behavior and Surface Properties

Predictive simulations are a valuable tool for understanding and optimizing the use of this compound in applications like reversed-phase liquid chromatography (RPLC). chromatographyonline.com By modeling the interactions between the stationary phase (often composed of alkylsilanes bonded to silica) and the mobile phase, these simulations can predict chromatographic behavior. researchgate.net

Molecular dynamics simulations have been used to investigate the behavior of octadecylsilane (B103800) (C18) surfaces in different solvent environments. chromatographyonline.com These simulations can model phenomena such as "phase collapse," where the bonded alkyl chains fold onto the silica surface in highly aqueous mobile phases. chromatographyonline.com This provides insights that are consistent with experimental observations. chromatographyonline.com

Simulations can also predict various surface properties. For instance, the surface properties of nanofluids can be influenced by surface modification with silane coupling agents. researchgate.net Molecular dynamics simulations have been employed to study the interfacial properties of n-alkylsilane monolayers on silica, revealing the impact of surface roughness on the structure and frictional performance of the monolayers. researchgate.net

The table below presents data related to the use of octadecylsilane in chromatography.

| Stationary Phase Component | Grafting Density (μmol/m²) | Reference |

| Octadecyl (C18) | 3.11 | researchgate.net |

| Trimethyl silane | 0.93 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Development and Refinement of Force Fields for Alkylsilane Systems in Condensed Phases

Accurate molecular simulations rely on the quality of the underlying force fields, which are sets of parameters that describe the potential energy of a system of atoms or molecules. researchgate.netacs.org The development and refinement of force fields for alkylsilane systems are crucial for obtaining reliable simulation results. nih.govacs.org

A force field is typically composed of several energy terms that account for bond stretching, angle bending, dihedral torsion, and non-bonded interactions (van der Waals and electrostatic). nih.govacs.org The parameters for these terms are often derived from a combination of quantum chemistry calculations and experimental data. researchgate.netresearchgate.netacs.org For example, dihedral parameters may be fitted to quantum chemical energy profiles, while Lennard-Jones parameters (for van der Waals interactions) can be adjusted to match experimental densities and enthalpies of vaporization. nih.gov

Several force fields have been developed and refined for organosilicon molecules, including alkylsilanes. nih.govacs.org The goal is to create a model that can accurately predict a range of properties, such as density, enthalpy of vaporization, and dielectric constant. nih.govacs.org Some approaches, like the Polarization-Consistent Approach (PolCA), aim to incorporate polarization effects into a nonpolarizable model to improve accuracy. nih.gov The transferability of force fields is also a key consideration, allowing them to be applied to a variety of related molecules and systems. nih.govacs.org

Emerging Research Frontiers and Future Perspectives of Alkylsilanes

The exploration of long-chain alkylsilanes, particularly those with an octadecyl chain, is a dynamic and evolving field. While the user's query focuses on Trimethyl(octadecyl)silane, it is crucial to note that much of the current research into advanced applications, especially in surface modification, centers on its reactive counterparts, such as Trimethoxy(octadecyl)silane (OTMS or OTS). This is because the methoxy (B1213986) groups in OTMS can hydrolyze and form strong covalent bonds with surfaces, a property the more inert methyl groups in this compound lack. wikipedia.orgevitachem.com This article will address the specified research frontiers, clarifying which compound is typically utilized for each application.

Q & A

Q. What safety protocols are essential when handling trimethyl(octadecyl)silane in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including NIOSH/EN 166-compliant face shields, safety glasses, and chemical-resistant gloves. Inspect gloves before use and remove them without touching the outer surface to avoid contamination . For skin protection, wear a full chemical suit selected based on workplace concentration and exposure risk. Adhere to proper disposal protocols for contaminated materials, and wash hands thoroughly after handling .

Q. How is this compound utilized in chromatographic separations?

- Methodological Answer : this compound is chemically bonded to silica particles (e.g., L1-L3 phases) to create reverse-phase HPLC columns. The C18 chains retain non-polar analytes, with retention time influenced by chain length and surface coverage. Columns vary by particle size (1.5–10 mm for L1) and core structure (e.g., spherical vs. monolithic silica) . For example, acetonitrile is a preferred solvent for eluting adsorbed compounds like acetaldehyde-DNPH derivatives, achieving 87.6% extraction efficiency .

Q. What solvent systems maximize extraction efficiency when using this compound-based adsorbents for volatile organic compounds?

- Methodological Answer : Acetonitrile outperforms other solvents (e.g., methanol, ethyl acetate) in desorbing polar volatiles like acetaldehyde-DNPH from C18 phases due to its intermediate polarity and strong elution strength. Validate solvent choice using standardized protocols (e.g., NF-XP 70-210) and optimize by testing recovery rates across solvents .

Advanced Research Questions

Q. How do synthetic routes (e.g., microwave-assisted vs. conventional heating) affect the density and chromatographic efficiency of octadecyl-modified silica phases?

- Methodological Answer : Microwave-assisted grafting with octadecyldimethylchlorosilane accelerates silanization, producing higher surface coverage (up to 3.2 µmol/m²) compared to conventional methods. This enhances phase stability and retention reproducibility in HPLC. Characterize phases using BET surface area analysis and chromatographic testing with hydrophobic probes (e.g., alkylbenzenes) .

Q. What experimental strategies resolve contradictions in extraction efficiency data for C18-based adsorbents?

- Methodological Answer : Discrepancies often arise from variations in adsorbent pore size, surface coverage, or solvent polarity. Perform comparative studies using standardized adsorbents (e.g., L1-L3 phases) and control variables like temperature/pH. For acetaldehyde extraction, ensure derivatization with DNPH is complete before adsorption to minimize volatility-related losses .

Q. How does the hydrocarbon chain length of silane-modified phases influence analyte retention in reverse-phase chromatography?

- Methodological Answer : Longer C18 chains increase hydrophobicity, enhancing retention of non-polar analytes (e.g., PAHs, steroids). Compare retention factors (k) across C8, C12, and C18 phases under identical mobile phase conditions. For polar metabolites, shorter chains may reduce peak tailing .

Q. What analytical techniques validate the chemical stability of this compound under extreme pH or temperature conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) to assess thermal stability and accelerated aging studies (e.g., 40°C/75% RH for 6 months) to evaluate hydrolytic degradation. Monitor siloxane bond integrity via FT-IR or solid-state NMR. Note that stability data gaps exist in SDSs, necessitating empirical testing .

Key Considerations

- Safety : Prioritize PPE despite incomplete toxicological data in SDSs .

- Method Validation : Follow pharmacopeial standards (e.g., USP) for column preparation .

- Synthesis Optimization : Microwave methods improve grafting efficiency but require rigorous purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.